3-Ethynyl-5-methyl-1,2-oxazole
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Overview
Description
3-Ethynyl-5-methyl-1,2-oxazole is a heterocyclic compound featuring a five-membered ring with one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-5-methyl-1,2-oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method includes the use of Deoxo-Fluor® reagent at room temperature, which facilitates the cyclization process. The resulting oxazoline can then be oxidized to the corresponding oxazole using commercial manganese dioxide in a packed reactor .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable flow synthesis techniques. These methods ensure high yield and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Ethynyl-5-methyl-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide.
Substitution: Electrophilic aromatic substitution typically occurs at the C5 position, facilitated by electron-donating groups.
Common Reagents and Conditions:
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Substitution: Reagents such as dimethylformamide can be used for formylation at the C2 position.
Major Products Formed:
Oxidation: The major product is the corresponding oxazole.
Substitution: Products vary depending on the substituents introduced during the reaction.
Scientific Research Applications
3-Ethynyl-5-methyl-1,2-oxazole has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Ethynyl-5-methyl-1,2-oxazole involves its interaction with specific molecular targets. The compound’s unique structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes and receptors. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
- 3-Ethyl-5-methyl-1,2-oxazole
- 3-Ethynyl-4-methyl-1,2-oxazole
- 3-(2-(4-methoxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one
Comparison: The presence of the ethynyl group can influence the compound’s electronic properties, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
3-ethynyl-5-methyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO/c1-3-6-4-5(2)8-7-6/h1,4H,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQOAUBZNRGZNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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